molecular formula C25H22ClN3O4 B10876361 N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide

N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B10876361
M. Wt: 463.9 g/mol
InChI Key: GBJQPDBDXDJWRT-UHFFFAOYSA-N
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Description

N~1~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including a chlorinated aromatic ring, a methoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Chlorinated Aromatic Ring: This step involves the reaction of the oxadiazole intermediate with 4-chloro-3-methylphenol in the presence of a base.

    Formation of the Final Amide: The final step involves the coupling of the intermediate with 4-methoxyphenylacetic acid using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~1~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The chlorinated aromatic ring and methoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-{5-[(4-BROMO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE
  • N~1~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-HYDROXYPHENYL)ACETAMIDE

Uniqueness

N~1~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the specific substitution pattern on the aromatic rings make it a valuable compound for various applications.

Properties

Molecular Formula

C25H22ClN3O4

Molecular Weight

463.9 g/mol

IUPAC Name

N-[4-[5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O4/c1-16-13-21(11-12-22(16)26)32-15-24-28-25(29-33-24)18-5-7-19(8-6-18)27-23(30)14-17-3-9-20(31-2)10-4-17/h3-13H,14-15H2,1-2H3,(H,27,30)

InChI Key

GBJQPDBDXDJWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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